molecular formula C11H23N B13299926 3,5-Dimethyl-2-(2-methylpropyl)piperidine

3,5-Dimethyl-2-(2-methylpropyl)piperidine

Cat. No.: B13299926
M. Wt: 169.31 g/mol
InChI Key: HVNTYDIRLKRTSJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(2-methylpropyl)piperidine is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of two methyl groups at the 3rd and 5th positions and a 2-methylpropyl group at the 2nd position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(2-methylpropyl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of 3,5-dimethylpyridine. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride (Super-Hydride) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-(2-methylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3,5-Dimethyl-2-(2-methylpropyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(2-methylpropyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: Lacks the 2-methylpropyl group, making it less sterically hindered.

    2,6-Dimethylpiperidine: Has methyl groups at different positions, affecting its reactivity and properties.

Uniqueness

3,5-Dimethyl-2-(2-methylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3,5-dimethyl-2-(2-methylpropyl)piperidine

InChI

InChI=1S/C11H23N/c1-8(2)5-11-10(4)6-9(3)7-12-11/h8-12H,5-7H2,1-4H3

InChI Key

HVNTYDIRLKRTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(NC1)CC(C)C)C

Origin of Product

United States

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